Melithiazol A

Description

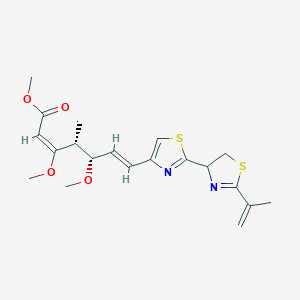

Structure

3D Structure

Properties

Molecular Formula |

C20H26N2O4S2 |

|---|---|

Molecular Weight |

422.6 g/mol |

IUPAC Name |

methyl (2E,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-(2-prop-1-en-2-yl-4,5-dihydro-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]hepta-2,6-dienoate |

InChI |

InChI=1S/C20H26N2O4S2/c1-12(2)19-22-15(11-28-19)20-21-14(10-27-20)7-8-16(24-4)13(3)17(25-5)9-18(23)26-6/h7-10,13,15-16H,1,11H2,2-6H3/b8-7+,17-9+/t13-,15?,16+/m1/s1 |

InChI Key |

ANGKCYLBHBLXFP-AXVMNCJNSA-N |

SMILES |

CC(C(C=CC1=CSC(=N1)C2CSC(=N2)C(=C)C)OC)C(=CC(=O)OC)OC |

Isomeric SMILES |

C[C@H]([C@H](/C=C/C1=CSC(=N1)C2CSC(=N2)C(=C)C)OC)/C(=C\C(=O)OC)/OC |

Canonical SMILES |

CC(C(C=CC1=CSC(=N1)C2CSC(=N2)C(=C)C)OC)C(=CC(=O)OC)OC |

Synonyms |

melithiazol A melithiazol-A |

Origin of Product |

United States |

Initial Characterization and Classification

Following its isolation, Melithiazol A was subjected to various analytical techniques to determine its structure and classify it among known natural products.

This compound is classified as a β-methoxyacrylate (MOA) fungicide. capes.gov.br This classification is based on the presence of a characteristic β-methoxyacrylate toxophore, a key structural feature responsible for its biological activity. wjpls.org It is structurally related to the myxothiazols, another class of MOA inhibitors also produced by myxobacteria. nih.govnih.gov

The initial characterization involved establishing its chemical structure through spectroscopic methods. capes.gov.br The absolute configuration of this compound was determined through degradation and circular dichroism (CD) spectroscopy. capes.gov.br It is part of a larger family of related compounds, the melithiazols, which include variants with thiazoline-thiazole systems or bis(thiazole) structures. capes.gov.br

Biochemically, this compound functions as an inhibitor of the mitochondrial respiratory chain. nih.gov Specifically, it blocks electron transport at the bc1-complex (Complex III), a critical component of cellular respiration. nih.gov This mode of action is a hallmark of the MOA class of inhibitors. nih.gov

| Myxobacterial Strain | Strain Designation(s) | Key Findings |

| Melittangium lichenicola | Me l26, Me l46 | Producer of this compound. wjpls.orgresearchgate.net A 41.847 bp gene cluster is responsible for biosynthesis. researchgate.net |

| Archangium gephyra | Ar 7747 | Isolated source of this compound and related compounds. wjpls.orgcapes.gov.br |

| Myxococcus stipitatus | Mx s64, DSM 14675, KYC4013 | Confirmed producer of melithiazols. wjpls.orgcapes.gov.brmbl.or.kr A 37.3-kb biosynthetic gene cluster was identified in strain DSM 14675. mbl.or.kr |

Biosynthetic Pathway Elucidation of Melithiazol a

Genetic Basis of Melithiazol Biosynthesis

The genetic blueprint for Melithiazol A production is encoded within a dedicated biosynthetic gene cluster (mel).

The gene cluster responsible for melithiazol biosynthesis was first identified in Melittangium lichenicola Me l46. researchgate.net Sequencing revealed a 41.847 base pair DNA region that houses the necessary genes for the synthesis of the melithiazol scaffold. researchgate.net Subsequent research identified a similar, albeit slightly smaller, 37.3-kb mel gene cluster in Myxococcus stipitatus DSM 14675 through genome sequencing and mutational analysis. mbl.or.krmbl.or.kr In M. stipitatus, this cluster consists of nine genes (MYSTI_04973 to MYSTI_04965) that, when disrupted, lead to the cessation of melithiazol production. mbl.or.kr

This compound is assembled by a modular megaenzyme complex that combines PKS and NRPS functionalities. researchgate.netnih.gov These systems work in an assembly-line fashion to construct the molecule from simple precursor units. The mel gene cluster in M. stipitatus encodes four PKS modules and three NRPS modules. mbl.or.kr The PKS modules are responsible for incorporating and modifying short-chain carboxylic acid units, while the NRPS modules incorporate amino acids, in this case, forming the characteristic thiazole (B1198619) rings from cysteine. nih.govtandfonline.com This hybrid PKS/NRPS organization is a hallmark of many complex myxobacterial secondary metabolites. nih.govtandfonline.com

The mel gene cluster shares significant organizational and sequence similarity with the biosynthetic gene clusters for myxothiazol (B1677603) (mta) from Stigmatella aurantiaca and cystothiazole A (cta) from Cystobacter fuscus. researchgate.nettandfonline.comresearchgate.net All three clusters assemble structurally related compounds with a common core but differ in key aspects that lead to the final molecular diversity. researchgate.netresearchgate.net

A primary difference lies in the starter PKS modules (melB, mtaB, ctaB), which select different initial building blocks, resulting in varied alkyl substituents on the final molecules. tandfonline.com Another key distinction is the presence of specific tailoring genes. The mel and cta clusters contain downstream genes encoding a hydrolase (melJ/ctaJ) and an O-methyltransferase (melK/ctaK), which are absent in the mta cluster. tandfonline.com These enzymes are responsible for converting a terminal amide, as seen in myxothiazol, into the methyl ester found in melithiazol and cystothiazole. tandfonline.com Conversely, the mta cluster features an upstream gene (mtaA) for a 4'-phosphopantetheinyl transferase, an activating enzyme not found in the immediate vicinity of the mel or cta clusters. tandfonline.com

Table 1: Comparison of Related Biosynthetic Gene Clusters

| Feature | mel (Melithiazol) | mta (Myxothiazol) | cta (Cystothiazole) |

| Producing Organism | Melittangium lichenicola, Myxococcus stipitatus mbl.or.krresearchgate.net | Stigmatella aurantiaca researchgate.net | Cystobacter fuscus tandfonline.com |

| Core Structure | Bithiazole with polyketide chain researchgate.net | Bithiazole with polyketide chain researchgate.net | Bithiazole with polyketide chain tandfonline.com |

| Terminal Group | Methyl Ester researchgate.net | Amide researchgate.net | Methyl Ester tandfonline.com |

| Key Tailoring Genes | melJ (hydrolase), melK (methyltransferase) tandfonline.com | Absent tandfonline.com | ctaJ (hydrolase), ctaK (methyltransferase) tandfonline.com |

| Upstream Genes | L-amino acid oxidase homolog (orf2) tandfonline.com | 4'-phosphopantetheinyl transferase (mtaA) tandfonline.com | Absent tandfonline.com |

Role of Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Systems

Enzymatic Mechanisms in Melithiazol Assembly

The final steps of melithiazol biosynthesis involve a unique enzymatic cascade to form the terminal methyl ester.

The formation of the methyl ester in this compound is a two-step enzymatic process that occurs after the main PKS/NRPS assembly is complete. researchgate.netresearchgate.net This transformation is catalyzed by two key enzymes encoded within the mel cluster: MelJ, a hydrolase, and MelK, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. nih.govnih.gov Biochemical characterization has shown that MelJ belongs to the amidase signature family, while MelK represents a new subclass of methyltransferases. nih.govnih.gov

The biosynthesis of the terminal methyl ester proceeds through a crucial amide intermediate. researchgate.netresearchgate.netnih.gov The PKS/NRPS machinery initially releases the nascent melithiazol chain as a terminal amide, a structure chemically analogous to the final form of myxothiazol A. researchgate.netnih.gov This reaction is catalyzed by the terminal NRPS module, which incorporates a glycine (B1666218) unit that is then oxidatively cleaved. nih.gov

In the melithiazol pathway, this amide is not the final product. Instead, the hydrolase MelJ specifically catalyzes the hydrolysis of the amide bond to yield a free carboxylic acid intermediate. nih.govnih.gov Subsequently, the methyltransferase MelK utilizes SAM as a methyl donor to esterify the carboxylic acid, producing the final this compound methyl ester. nih.govnih.gov The validity of this mechanism was confirmed through in vivo experiments where the heterologous expression of melJ and melK in the myxothiazol-producing strain S. aurantiaca resulted in the successful conversion of myxothiazol A (amide) into its corresponding methyl ester. researchgate.netnih.gov

Table 2: Key Enzymes in this compound Terminal Modification

| Enzyme | Gene | Enzyme Family | Function in Pathway |

| MelJ | melJ | Amidase Signature Hydrolase nih.gov | Hydrolyzes the terminal amide intermediate to a free carboxylic acid. nih.govnih.gov |

| MelK | melK | Methyltransferase (new subclass) nih.govnih.gov | Methylates the free carboxylic acid using SAM to form the final methyl ester. nih.govnih.gov |

Mechanism of Terminal Methyl Ester Formation

Function of the Hydrolase MelJ

The formation of the melithiazol methyl ester proceeds through an amide intermediate. researchgate.net The enzyme MelJ, encoded within the melithiazol biosynthetic gene cluster, is a hydrolase that catalyzes the crucial first step in processing this terminal amide. mbl.or.krresearchgate.netnih.gov Sequence analyses indicate that MelJ is a member of the amidase signature (AS) family of enzymes. researchgate.netnih.gov

The precise function of MelJ was elucidated through both in vivo and in vitro experiments. researchgate.net Due to the structural similarity between melithiazol and another myxobacterial metabolite, myxothiazol A, the latter was used as a substrate mimic to study the enzyme's activity. nih.gov In these studies, MelJ was shown to catalyze the hydrolysis of the amide group of myxothiazol A to produce the corresponding free myxothiazol acid. researchgate.netnih.govnih.gov This reaction demonstrates that MelJ's role in the native pathway is to convert the hypothetical melithiazol amide intermediate into melithiazol acid, preparing it for the final modification step. nih.gov Kinetic analyses of the purified enzyme, expressed in Escherichia coli, revealed a very high substrate specificity. researchgate.netnih.gov

Role of the Methyltransferase MelK

Following the action of MelJ, the methyltransferase MelK catalyzes the final step in the biosynthesis of this compound. nih.gov MelK is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase that converts the free carboxylic acid group of melithiazol acid into the final methyl ester. researchgate.netresearchgate.netnih.gov This reaction utilizes SAM as the methyl group donor. researchgate.netnih.gov

The function of MelK was confirmed in vitro using the myxothiazol acid generated by MelJ as a substrate. researchgate.netnih.gov The enzyme successfully methylated the acid to form the corresponding methyl ester, thus reconstituting this unique two-step mechanism for methyl ester formation in myxobacteria. researchgate.netnih.gov Like MelJ, MelK exhibits high substrate specificity. nih.gov The coordinated action of MelJ and MelK represents a novel mechanism for methyl ester formation in natural product biosynthesis. nih.gov

Table 1: Key Enzymes in the Terminal Biosynthesis of this compound

| Gene | Enzyme | Enzyme Class | Substrate (in pathway) | Product (in pathway) | Function |

|---|---|---|---|---|---|

| melJ | MelJ | Hydrolase (Amidase Signature Family) | Melithiazol Amide (hypothetical) | Melithiazol Acid | Hydrolyzes the amide intermediate to a free carboxylic acid. researchgate.netnih.govnih.gov |

Characterization of Novel Methyltransferase Subclasses

The study of MelK has provided evidence for a new subclass of methyltransferases. researchgate.netnih.govnih.gov While MelK is functionally a SAM-dependent O-methyltransferase, sequence analysis revealed that it lacks the typical, conserved SAM-binding motif found in most known methyltransferases. researchgate.netresearchgate.net This discovery distinguishes MelK and its homologs as members of a previously uncharacterized protein subfamily. researchgate.net The identification of this unusual methyltransferase highlights the remarkable metabolic diversity and novel enzymatic mechanisms present in myxobacteria. researchgate.netoup.com

Comparison of Starter Molecules with Analogous Compounds

This compound is structurally and biosynthetically similar to myxothiazol A, an analogous compound produced by the myxobacterium Stigmatella aurantiaca. researchgate.netnih.gov Both are potent inhibitors of the mitochondrial electron transport chain and are synthesized by large, modular PKS/NRPS systems. researchgate.netresearchgate.netresearchgate.net Furthermore, they share a nearly identical core structure. researchgate.netresearchgate.net

Despite these similarities, two fundamental differences distinguish their biosynthetic pathways:

Starter Molecule: The biosynthesis of melithiazol and myxothiazol is initiated with different starter molecules, which are selected by the initial loading module of their respective PKS/NRPS machinery. researchgate.netresearchgate.net This difference in the initial building block leads to variations in the final structure. Analysis of the melithiazol gene cluster in Myxococcus stipitatus revealed that its loading module differs from that found in Melittangium lichenicola, which accounts for the production of different melithiazol derivatives between the strains. mbl.or.kr

Terminal Moiety: The most prominent difference is the terminal functional group. This compound possesses a methyl ester, whereas myxothiazol A terminates in an amide. researchgate.netresearchgate.net This difference is the direct result of the distinct enzymatic machinery present at the end of their respective biosynthetic gene clusters, with the melithiazol pathway uniquely featuring the hydrolase-methyltransferase cassette (MelJ and MelK). nih.gov

Table 2: Comparison of this compound and Myxothiazol A

| Feature | This compound | Myxothiazol A |

|---|---|---|

| Producing Organism Example | Melittangium lichenicola | Stigmatella aurantiaca |

| Biosynthetic Machinery | Hybrid PKS/NRPS | Hybrid PKS/NRPS |

| Core Structure | Bis-thiazole β-methoxyacrylate | Bis-thiazole β-methoxyacrylate |

| Starter Unit | Varies, distinct from Myxothiazol A. researchgate.netresearchgate.net | Distinct from this compound. researchgate.netresearchgate.net |

| Terminal Functional Group | Methyl Ester | Amide |

Heterologous Expression for Biosynthetic Studies

Heterologous expression has been an indispensable tool for deciphering the biosynthetic pathway of this compound, particularly for characterizing enzymes from myxobacteria, which can be challenging to manipulate genetically. mdpi.comrsc.orgnih.gov The specific functions of the terminal enzymes, MelJ and MelK, were conclusively determined using this strategy. nih.gov

In a key in vivo study, the melJ gene was expressed in the myxothiazol-producing strain Stigmatella aurantiaca. nih.gov This resulted in the production of myxothiazol acid, confirming MelJ's role as a hydrolase capable of acting on the myxothiazol amide structure. nih.gov Furthermore, when both the melJ and melK genes were transferred into the myxothiazol producer, the host strain produced the methyl ester of myxothiazol. researchgate.netresearchgate.net This experiment provided definitive evidence for the sequential, two-step enzymatic cascade that transforms an amide into a methyl ester. researchgate.net Additionally, both MelJ and MelK were individually overexpressed in E. coli, which enabled their purification and subsequent in vitro biochemical characterization. researchgate.netnih.gov The identification of the complete melithiazol biosynthetic gene clusters from Melittangium lichenicola and Myxococcus stipitatus provides the foundation for future studies involving the heterologous expression of the entire pathway. researchgate.netmbl.or.kr

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Melithiazol Acid |

| Myxothiazol A |

| Myxothiazol Acid |

Mechanism of Action of Melithiazol a

Inhibition of Eukaryotic Respiratory Chain

Melithiazol A functions as a powerful inhibitor of the eukaryotic mitochondrial respiratory chain. mdpi.comresearchgate.net This chain, located in the inner mitochondrial membrane, is a series of protein complexes that transfer electrons from electron donors to electron acceptors through redox reactions, and couples this electron transfer with the transfer of protons across the membrane, generating ATP. libretexts.orgnih.gov this compound, like other β-methoxyacrylate inhibitors, disrupts this vital process, effectively halting cellular energy production and leading to cell death in susceptible organisms. nih.govnih.gov

Specific Target: Cytochrome bc1 Complex (Complex III)

The precise target of this compound within the respiratory chain is the Cytochrome bc1 complex, also known as Complex III. nih.govlibretexts.orgnih.gov This complex is a crucial component of the cellular respiratory chain, catalyzing the transfer of electrons from ubiquinol (B23937) to cytochrome c. libretexts.orgnih.gov

This compound exerts its inhibitory effect by binding to the quinol oxidation (Qo) site of Complex III, located on the cytochrome b subunit. acs.orgresearchgate.net This binding site is where the substrate, ubiquinol, is normally oxidized. nih.gov Inhibitors that bind at this site, such as melithiazols and the closely related myxothiazols, are known as Qo inhibitors (QoIs). researchgate.netacs.org They act competitively with respect to ubiquinol, physically blocking the substrate's access to the active site and thereby preventing electron transfer. wikipedia.org

Effects on Mitochondrial Electron Transport

By binding to the Qo site of the cytochrome bc1 complex, this compound effectively blocks the flow of electrons. nih.gov The primary function of the Qo site is to facilitate a bifurcated electron transfer from ubiquinol. nih.gov One electron is transferred to the high-potential Rieske iron-sulfur protein (ISP) and then to cytochrome c1, while the second electron is transferred through the low-potential and high-potential hemes of cytochrome b (heme bL and heme bH) to the quinone reduction (Qi) site. libretexts.orgnih.gov

This compound's presence at the Qo site specifically inhibits the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein. oroboros.at This action halts the entire downstream flow of electrons to cytochrome c1 and subsequently to Complex IV, thereby interrupting the respiratory process and the generation of the proton motive force required for ATP synthesis. nih.govnih.gov

Biochemical Impact on NADH Oxidation

The inhibition of the electron transport chain by this compound has a direct biochemical consequence on the oxidation of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.gov NADH is a primary electron donor, feeding electrons into the respiratory chain at Complex I. libretexts.orgbyjus.com The subsequent flow of these electrons through Complexes III and IV is coupled to the oxidation of NADH to NAD+. libretexts.orgbyjus.com

Table 1: Inhibition of NADH Oxidation by this compound and Related Compounds

| Compound | IC50 [nM] for Inhibition of NADH Oxidation |

|---|---|

| This compound | 1.8 |

| Melithiazol B | 2.5 |

| Melithiazol C | 120 |

| Myxothiazol (B1677603) A | 0.4 |

| Myxothiazol Z | 0.9 |

| Strobilurin A | 2.3 |

This table presents the half-maximal inhibitory concentrations (IC50) for the inhibition of NADH oxidation by submitochondrial particles from beef heart. Data sourced from Böhlendorf et al., 1999. capes.gov.br

Spectroscopic Investigations of Cytochrome b

The direct interaction of this compound with its target can be observed through spectroscopic methods. nih.gov When this compound binds to the cytochrome bc1 complex, it induces a characteristic change in the absorption spectrum of the reduced form of cytochrome b. nih.gov Specifically, this binding causes a red shift in the gamma-band of the reduced cytochrome b spectrum. nih.gov This spectral shift is a hallmark of Qo site inhibitors like the melithiazols and myxothiazols and serves as direct physical evidence of the binding event between the inhibitor and cytochrome b within Complex III. nih.govwikipedia.org

Total Synthesis and Synthetic Approaches to Melithiazol a and Its Analogues

Strategies for Stereocontrolled Total Synthesis

The total synthesis of Melithiazol A and its analogues necessitates precise control over multiple stereocenters. A common and effective strategy involves a convergent approach, where the molecule is divided into key fragments, often a "left-half" and a "right-half," which are synthesized independently and then coupled. nih.gov This retrosynthetic disconnection is typically made at one of the double bonds in the polyene chain connecting the β-methoxyacrylate moiety and the thiazole (B1198619) core.

A primary challenge is the stereoselective construction of the chiral centers within the left-half fragment, which contains the β-methoxyacrylate portion. Chemoenzymatic methods, utilizing lipases for enantioselective resolution of racemic alcohols, have been successfully employed to generate enantiomerically pure building blocks. clockss.org For instance, the diastereoselective reduction of a keto ester followed by enzymatic resolution can yield the required chiral hydroxy esters, which serve as precursors to the left-half aldehyde. clockss.org Another powerful method involves the asymmetric Evans aldol (B89426) reaction to establish the desired stereochemistry.

The formation of the carbon-carbon double bonds in the connecting chain with specific (E/Z) geometry is another critical aspect. Methodologies such as the Wittig reaction and the Julia olefination are frequently employed for the crucial coupling of the molecular halves. nih.gov The choice of method can significantly influence the stereochemical outcome of the newly formed double bond. Furthermore, palladium-catalyzed reactions have proven instrumental, particularly in the formation of key intermediates. researchgate.net

Key Synthetic Methodologies

The successful synthesis of Melithiazols relies on a toolbox of robust and selective chemical reactions. The following subsections detail the key methodologies that have been pivotal in the assembly of these complex natural products.

The Wittig reaction is a widely used method for olefination and has been applied in the synthesis of Melithiazol congeners. This strategy typically involves the coupling of a phosphorane (derived from a phosphonium (B103445) salt representing one half of the molecule) with an aldehyde or ketone (representing the other half).

A similar Wittig strategy was proposed for the synthesis of Melithiazol C, connecting a left-half aldehyde with a mono-thiazole-type phosphonium iodide. researchgate.netclockss.org

Table 1: Example of Wittig Condensation in Melithiazol B Synthesis

| Reactant 1 (Aldehyde) | Reactant 2 (Phosphonium Salt) | Base | Product (E:Z ratio) | Yield |

|---|

The Julia olefination, particularly its modified versions like the Julia-Kocienski olefination, offers an alternative and often more stereoselective method for forming carbon-carbon double bonds. organic-chemistry.org This reaction involves the condensation of a metalated heteroarylalkylsulfone with a carbonyl compound.

The construction of the chiral left-half aldehyde fragment of Melithiazols and related compounds has been efficiently achieved through a palladium-catalyzed cyclization-methoxycarbonylation reaction. researchgate.netresearchgate.net This powerful transformation constructs a key portion of the molecule's backbone while simultaneously introducing a methyl ester group.

This methodology was applied in the synthesis of the chiral aldehyde required for producing (+)-cystothiazole A, a close analogue of the Melithiazols. researchgate.netresearchgate.net The process starts with a chiral diyne-diol, such as (2R,3S)-3-methylpenta-4-yne-1,2-diol, which is itself derived from an epoxy butanoate. researchgate.netresearchgate.net The palladium-catalyzed reaction facilitates an intramolecular cyclization and incorporation of a carbonyl and methoxy (B1213986) group, leading to the formation of a tetrahydro-2-furylidene acetate (B1210297) intermediate. researchgate.net This intermediate is then converted through subsequent steps into the target aldehyde. researchgate.net This strategy has proven to be an effective route for creating the complex and stereochemically rich left-half of the molecule. researchgate.net

Julia Olefination Methods

Synthesis of Specific Melithiazol Congeners

The synthetic methodologies described above have enabled the total synthesis of several members of the Melithiazol family, providing confirmation of their structures and access to material for further study.

The total synthesis of (+)-Melithiazol B has been successfully accomplished, with its structure being confirmed through these efforts. clockss.org A key step in its synthesis is the coupling of two main fragments. One approach utilized a Wittig reaction between the (+)-chiral aldehyde [(4R,5R)-5] and a bithiazole-type phosphonium iodide (6). researchgate.netclockss.org This condensation, however, produced an inseparable mixture of (E) and (Z) isomers, with a ratio of 3:1. clockss.org The spectral data of the synthesized (+)-Melithiazol B were identical to those of the natural product. clockss.org

An alternative, more convergent synthesis was achieved based on a Julia coupling between a functionalized aldehyde and an aryl sulfone containing the bithiazole moiety. nih.gov This route provided better stereoselectivity for the desired (E)-olefin. nih.gov The synthesis of Melithiazol B was also achieved via the methylation of the corresponding cystothiazole analogue. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Melithiazol B |

| Melithiazol C |

| Melithiazol M |

| Cystothiazole A |

| Cystothiazole C |

| Cystothiazole D |

| Myxothiazol (B1677603) A |

| Lithium bis(trimethylsilyl)amide |

| (2R,3S)-3-methylpenta-4-yne-1,2-diol |

| epoxy butanoate |

Melithiazol C

The synthesis of Melithiazol C has been achieved through both total and semi-synthetic strategies, showcasing different approaches to constructing this natural product.

One of the total syntheses of (+)-Melithiazol C employs a Wittig reaction as a key step. researchgate.net This convergent approach involves the coupling of a chiral aldehyde with a phosphonium iodide derived from a mono-thiazole. Specifically, the (+)-chiral aldehyde (4R,5R)-3 was reacted with the phosphoranylide generated from mono-thiazole-type phosphonium iodide ((±)-10) using lithium bis(trimethylsilyl)amide as a base. researchgate.net This reaction yielded (+)-Melithiazol C, with spectral data matching that of the natural product. researchgate.net

| Reaction | Key Reagents | Precursor(s) | Product |

| Wittig Reaction | Lithium bis(trimethylsilyl)amide | (+)-chiral aldehyde (4R,5R)-3, mono-thiazole-type phosphonium iodide ((±)-10) | (+)-Melithiazol C researchgate.net |

| Semi-synthesis | DIBAL-H | Myxothiazol A | Melithiazol C researchgate.net |

Melithiazol F

The asymmetric synthesis of Melithiazol F has been successfully reported. lookchem.com The strategy for constructing Melithiazol F, which features a distinct side chain, relies on the coupling of key fragments, a common theme in the synthesis of this class of compounds. The synthesis confirms the absolute configuration of the natural product. lookchem.com

Melithiazol I

Similar to Melithiazol F, a total synthesis for Melithiazol I has also been developed. lookchem.com This synthesis was crucial in confirming the proposed structure and absolute stereochemistry of the natural product. The synthetic route provides a basis for producing Melithiazol I and its analogues for further biological investigation. lookchem.com

Development of Chiral Precursors and Intermediates

The stereocontrolled synthesis of the Melithiazol family of compounds is highly dependent on the development and availability of key chiral precursors and intermediates. These building blocks contain the necessary stereogenic centers that are ultimately incorporated into the final complex structures.

A critical chiral intermediate that has been synthesized and utilized in the total synthesis of several related natural products, including Melithiazol B and Cystothiazole A, is the (+)-chiral aldehyde [(4R,5R)-5]. clockss.org The synthesis of this aldehyde was a significant achievement, enabling the convergent synthesis of these complex molecules. clockss.org The preparation of this aldehyde starts from (2R,3S)-epoxy butanoate, which is converted through several steps, including a palladium-catalyzed cyclization-methoxycarbonylation, into a tetrahydro-2-furylidene acetate intermediate that is then transformed into the target aldehyde. clockss.org

Chemoenzymatic methods have also been employed to generate versatile chiral synthons. clockss.org These approaches combine chemical reactions for diastereoselectivity with enzymatic reactions for enantioselectivity. For instance, racemic alcohols produced through diastereoselective reduction of keto esters can be resolved using lipases to yield the desired enantiomerically pure alcohols. clockss.org This strategy provides access to highly pure chiral building blocks that are essential for asymmetric synthesis. clockss.org

The biosynthesis of Melithiazol itself offers insights into the natural formation of these chiral structures. It is formed by a combined polyketide synthase/peptide synthetase (PKS/NRPS) system. researchgate.netnih.gov This enzymatic machinery assembles the molecule from simpler precursors, installing the chiral centers with high fidelity. researchgate.net While not a synthetic chemistry approach in the traditional sense, understanding the biosynthetic pathway can inspire the development of biomimetic synthetic strategies and enzymatic tools for creating chiral intermediates. researchgate.net

| Precursor/Intermediate | Synthetic Method Highlight | Application |

| (+)-chiral aldehyde [(4R,5R)-5] | Palladium-catalyzed cyclization-methoxycarbonylation of a derivative of (2R,3S)-epoxy butanoate. clockss.org | Total synthesis of Melithiazol B and Cystothiazole A. clockss.org |

| Enantiomerically pure alcohols | Chemoenzymatic synthesis involving diastereoselective reduction and lipase-mediated enzymatic resolution. clockss.org | General building blocks for asymmetric synthesis. clockss.org |

Structure Activity Relationship Sar Studies of Melithiazol a

Influence of the Beta-Methoxyacrylate Pharmacophore

The (E)-β-methoxyacrylate (MOA) moiety is the essential pharmacophore responsible for the biological activity of melithiazols, myxothiazols, and the synthetic strobilurin fungicides. mdpi.comnih.gov This structural element is critical for binding to the Qo site of the cytochrome bc1 complex (complex III) in the mitochondrial respiratory chain. nih.govnih.gov The MOA group mimics the ubiquinol (B23937) substrate, thereby blocking electron transfer between cytochrome b and cytochrome c1, which ultimately inhibits cellular respiration. nih.gov

The discovery of related natural products, such as fulvuthiacenes, which also contain a terminal β-methoxymethyl acrylate (B77674) moiety but exhibit poor antifungal activity, has provided deeper insight into the SAR of this class. mdpi.comuni-saarland.de These findings suggest that while the MOA pharmacophore is necessary for activity, its potency is highly dependent on the rest of the molecular structure. Specifically, for compounds with a C-3 extended β-methoxyacrylate "warhead" like the melithiazols, a bisthiazole or a related thiazoline-thiazole system is required to achieve strong inhibitory activity against the bc1 complex. mdpi.com

Impact of Terminal Methyl Ester versus Amide Moiety

A defining structural difference between the melithiazol and myxothiazol (B1677603) families is the terminal functional group. All known melithiazols, including Melithiazol A, are methyl esters, whereas myxothiazol A possesses a terminal primary amide. mdpi.comresearchgate.net

Biosynthetic studies have revealed that the methyl ester of melithiazol is formed from an amide intermediate. nih.govresearchgate.net The pathway involves a hydrolase (MelJ) that converts the amide to a carboxylic acid, followed by methylation via a unique S-adenosyl-L-methionine (SAM)-dependent methyltransferase (MelK). nih.govnih.gov This relationship has been confirmed by experiments where the transfer of the melJ and melK genes into a myxothiazol A (amide) producer resulted in the formation of myxothiazol Z, the corresponding methyl ester. researchgate.netresearchgate.net

From an SAR perspective, the ester and amide forms can have different biological profiles. While both myxothiazol A (amide) and its methyl ester analogue, myxothiazol Z, are potent inhibitors of the cytochrome bc1 complex, studies on derivatives of related compounds have shown that esters can be more active than analogous amides. mdpi.comrsc.org Furthermore, modifications at this terminus significantly affect properties like lipophilicity, which in turn influences cytotoxicity. mdpi.com Generally, decreasing the lipophilicity at this position tends to reduce mammalian toxicity, a key advantage of the melithiazols over the highly toxic myxothiazols. nih.govmdpi.com

Stereochemical Considerations in Biological Activity (e.g., Z-isomer activity)

Stereochemistry is a critical determinant of biological activity in many natural products, including inhibitors of the cytochrome bc1 complex. mdpi.com For β-methoxyacrylate inhibitors, the E-configuration of the double bond in the pharmacophore is considered essential for high-affinity binding to the target enzyme.

While specific studies on the Z-isomer of this compound are not extensively detailed in the literature, the general principles of MOA inhibitors strongly suggest that the Z-isomer would be significantly less active or inactive. The spatial arrangement of the methoxy (B1213986) and acrylate groups in the E-isomer is crucial for fitting into the binding pocket of the Qo site. Any alteration, such as isomerization to the Z-form, would disrupt this precise interaction. nih.gov In broader studies of molecules with E/Z isomerism, it is common for only one isomer to possess the desired biological activity due to the strict conformational requirements of receptor or enzyme active sites. michberk.comnih.gov For instance, in other complex inhibitor series, the Z-isomer can make more favorable interactions, highlighting that the optimal geometry is highly specific to the inhibitor and its binding site. nih.gov The absolute configuration of stereocenters within the molecule, such as the one at the α-position of the thiazole (B1198619) ring in related myxothiazols, also plays a pivotal role in biological potency. mdpi.com

Analysis of Side Chain Modifications

The most significant structural divergence between the melithiazol and myxothiazol families, aside from the terminal group, is the side chain attached to the bis-thiazole core. Myxothiazol A features a long, lipophilic heptadienyl side chain, which is absent in the melithiazols. mdpi.com This difference has profound implications for their biological profiles. The lack of this extended lipophilic tail in melithiazols is directly correlated with their greatly reduced mammalian toxicity compared to myxothiazols. nih.govmdpi.com

SAR studies on derivatives of the related Melithiazol B have reinforced these findings. Research has shown that compounds featuring a short, polar side chain combined with the ester pharmacophore exhibit high antifungal activity. mdpi.com This suggests that the extended, lipophilic side chain is not a prerequisite for potent inhibition of the fungal cytochrome bc1 complex but is a major contributor to toxicity in mammalian cells.

| Compound/Derivative Class | Key Side Chain Feature | Impact on Biological Activity |

|---|---|---|

| Myxothiazol A | Long, lipophilic heptadienyl side chain | High antifungal activity, high mammalian cytotoxicity nih.govmdpi.com |

| Melithiazols | Lack of long lipophilic side chain | High antifungal activity, significantly reduced mammalian cytotoxicity nih.govmdpi.com |

| Melithiazol B Derivatives | Short, polar side chain | High antifungal activity, low cytotoxicity mdpi.com |

Comparative SAR with Myxothiazols and Related Inhibitors

The melithiazols and myxothiazols are closely related myxobacterial metabolites that both function as highly efficient inhibitors of the respiratory electron transport chain. researchgate.net They share an almost identical bis-thiazole core and the critical β-methoxyacrylate pharmacophore. researchgate.net However, their SAR profiles diverge based on two key structural differences: the terminal moiety (methyl ester in melithiazols vs. amide in myxothiazol A) and the side chain. mdpi.comresearchgate.net

The primary advantage of the melithiazol scaffold is its improved therapeutic index. The replacement of myxothiazol's lipophilic heptadienyl side chain with the simpler structure of melithiazols leads to a significant reduction in mammalian cytotoxicity while retaining potent antifungal action. nih.govmdpi.com This makes the melithiazol framework a more attractive starting point for the development of clinical or agricultural fungicides.

Comparisons with other inhibitors like fulvuthiacenes further refine the SAR understanding. Fulvuthiacene A, which possesses a β-methoxymethyl acrylate moiety but only a single thiazole ring and a different side chain, shows very poor activity. This demonstrates that the bis-thiazole (or thiazoline-thiazole) core is a crucial structural requirement for high potency in this class of inhibitors. mdpi.com

| Compound | Core Structure | Terminal Group | Side Chain | Antifungal Activity | Mammalian Toxicity |

|---|---|---|---|---|---|

| This compound | Thiazoline-Thiazole researchgate.net | Methyl Ester researchgate.net | Simple/Short mdpi.com | High nih.gov | Low nih.gov |

| Myxothiazol A | Bis-thiazole mdpi.com | Amide researchgate.net | Long/Lipophilic mdpi.com | High mdpi.com | High mdpi.com |

| Fulvuthiacene A | Single Thiazole mdpi.com | Methyl Ester mdpi.com | Different mdpi.com | Poor mdpi.com | Not specified |

Derivatization Programs and Synthetic Analogues

Systematic exploration of the melithiazol scaffold through derivatization has been challenging. The low yields typically obtained from the fermentation of producing organisms like Melittangium lichenicola have made it difficult to acquire sufficient quantities of the natural products for extensive chemical modification programs. mdpi.com

Preclinical Biological Activities of Melithiazol a

Antifungal Efficacy

Melithiazol A has demonstrated significant antifungal properties, positioning it as a compound of interest for its fungicidal capabilities. nih.govcapes.gov.br

Activity Spectrum against Fungi

This compound exhibits a broad spectrum of activity against various fungal species. nih.govmdpi.com As a member of the β-methoxyacrylate (MOA) group of fungicides, its mechanism of action involves the inhibition of the respiratory chain in fungi. nih.govcapes.gov.br This mode of action contributes to its effectiveness against a range of fungal pathogens. mdpi.com The antifungal activity of this compound has been noted to be potent, comparable in some respects to other known antifungal agents. mdpi.comresearchgate.net

Inhibition of Specific Phytopathogenic Fungi (e.g., Phytophthora capsici)

Research has specifically highlighted the efficacy of this compound against phytopathogenic fungi, which are fungi that cause diseases in plants. lookchem.comresearchgate.net One such notable example is its inhibitory action against Phytophthora capsici, a destructive pathogen that affects a variety of crops. lookchem.comresearchgate.net The ability of this compound to inhibit the growth of this and other plant-pathogenic fungi underscores its potential application in agricultural contexts. lookchem.com

In Vitro Cytotoxicity Evaluation

The cytotoxic effects of this compound have been assessed in various laboratory settings using cell cultures to understand its potential impact on mammalian cells.

Effects on Mammalian Cell Lines (e.g., Mouse Cell Cultures, Human Tumor Cell Lines)

In vitro studies have revealed that this compound exhibits cytotoxic activity against mammalian cell lines. nih.gov Testing on mouse cell cultures has been a part of these evaluations. nih.govresearchgate.net Furthermore, its effects have been observed on various human tumor cell lines, indicating a broad cytotoxic potential. mdpi.com The IC50 values, which represent the concentration of a substance needed to inhibit the growth of 50% of cells, have been determined for this compound against different cell lines, providing a quantitative measure of its cytotoxicity. mdpi.com

Comparison of Cytotoxicity to Myxothiazol (B1677603) A

When compared to the structurally related compound Myxothiazol A, this compound has been found to be less toxic in growth inhibition assays using mouse cell cultures. nih.govresearchgate.net While both compounds exhibit significant antifungal and cytotoxic properties, the lower cytotoxicity of this compound is a distinguishing feature. nih.govmdpi.com This difference in toxicity is an important consideration in the evaluation of their potential applications. nih.govresearchgate.net

Absence of Antibacterial Activity

Despite its potent antifungal properties, studies have shown that this compound does not exhibit significant antibacterial activity. medchemexpress.com This lack of activity against bacteria indicates a specific mode of action that targets fungal organisms rather than prokaryotes. mdpi.com

Advanced Research Avenues and Prospects for Melithiazol a Research

Biosynthetic Engineering for Diversification and Production Enhancement

Melithiazol A is assembled by a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system in the myxobacterium Melittangium lichenicola. researchgate.netnih.gov This complex enzymatic machinery offers multiple points for targeted engineering to diversify the final product and increase manufacturing yields.

The biosynthetic gene cluster of this compound is notably similar to that of myxothiazol (B1677603), another well-known respiratory chain inhibitor. researchgate.net However, key differences in their assembly lines provide clear targets for engineering. For instance, the systems use different starter molecules to initiate the synthesis. researchgate.net A crucial distinction lies in the final tailoring steps. While myxothiazol features a terminal amide, this compound has a methyl ester. This conversion is accomplished by two specific enzymes, a hydrolase (MelJ) and a unique S-adenosyl-L-methionine (SAM)-dependent methyltransferase (MelK), which converts an amide intermediate into the final methyl ester. researchgate.netannualreviews.org

Engineering efforts can focus on several strategies:

Promoter Exchange: Replacing the native promoter of the melithiazol gene cluster with a stronger, inducible promoter could significantly enhance the production titers, a technique successfully used for other myxobacterial compounds. researchgate.net

Domain Swapping: The modular nature of PKS/NRPS systems allows for the exchange of domains between different biosynthetic pathways. researchgate.net For example, introducing modules from other pathways could lead to the incorporation of different building blocks, resulting in novel this compound analogues with altered side chains.

Tailoring Enzyme Manipulation: The MelK methyltransferase, which is responsible for the terminal methyl ester, is a prime target. annualreviews.orguni-saarland.de Deactivating this enzyme could lead to the accumulation of the amide intermediate, effectively producing a myxothiazol-like analogue. Conversely, introducing the melJ and melK genes into the myxothiazol producer has been shown to successfully convert myxothiazol A (amide) into its corresponding methyl ester. researchgate.net

| Enzyme/System | Function in this compound Biosynthesis | Potential Engineering Application |

| PKS/NRPS Megasynthase | Assembles the core polyketide-peptide backbone. researchgate.netnih.gov | Swap modules or domains to incorporate different extender units, altering the core structure. |

| MelJ (Hydrolase) | Involved in the conversion of the amide intermediate to the final methyl ester. annualreviews.org | Inactivation could halt biosynthesis at the amide stage, producing a different analogue. |

| MelK (Methyltransferase) | Catalyzes the final methylation step to form the terminal methyl ester using SAM as a donor. researchgate.netannualreviews.org | Transfer into other PKS/NRPS systems to append a methyl ester group to other natural products. |

Discovery of Novel Melithiazol Analogues through Genome Mining and Metabolomics

The vast and largely untapped genetic potential of myxobacteria presents a rich frontier for discovering new natural products. helmholtz-hips.de Genome mining and metabolomics are powerful, complementary approaches to uncover novel analogues of this compound. escholarship.org

Genome Mining: This computational approach involves scanning bacterial genomes for biosynthetic gene clusters (BGCs) that are predicted to produce secondary metabolites. nih.gov Using software like antiSMASH, researchers can identify PKS/NRPS gene clusters in various myxobacterial strains that show homology to the known melithiazol BGC. nih.gov These newly identified clusters may direct the synthesis of related structures with different decorations, chain lengths, or starter units. The discovery of such "orphan" gene clusters provides a roadmap for targeted isolation efforts. escholarship.org

Metabolomics: This analytical technique provides a chemical "fingerprint" of an organism's small-molecule metabolites. lcms.cz

Untargeted Metabolomics: By comparing the metabolic profiles of different myxobacterial strains using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can identify unique ions present in one strain but not another. nih.govmdpi.com If a strain is predicted by genome mining to produce a melithiazol-like compound, this method can pinpoint the exact mass of the novel analogue, guiding its isolation and structural elucidation. researchgate.net

Targeted Metabolomics: Once novel analogues are identified, a targeted approach can be developed to specifically search for and quantify these molecules in other strains or under different culture conditions. mdpi.com This is crucial for understanding how environmental or genetic changes affect the production of these compounds.

These discovery methods, when used in combination, create a powerful workflow: genome mining predicts what could be produced, while metabolomics confirms what is being produced. helmholtz-hips.deescholarship.org

Synthetic Strategies for Optimized Melithiazol Derivatives

While the total synthesis of a complex natural product like this compound is a formidable challenge, chemical synthesis offers unparalleled control for creating optimized derivatives that are not accessible through biosynthesis. The thiazole (B1198619) moiety, a key component of this compound, is a common scaffold in medicinal chemistry, and numerous methods exist for its synthesis and modification. nih.gov

Future synthetic strategies are likely to focus on:

Semi-synthesis: This approach uses the naturally produced this compound core, which is then chemically modified. This leverages the efficiency of fermentation for producing the complex scaffold, while chemical reactions can be used to introduce specific functional groups, such as halogens or alternative side chains, to probe structure-activity relationships.

Fragment-Based Synthesis: Key fragments of the this compound structure, such as the bis-thiazole unit, can be synthesized and then combined with other synthetically accessible or naturally derived components. This allows for the creation of a library of derivatives with systematic modifications at specific positions. researchgate.net

Modern Catalytic Methods: Advanced techniques like microwave-assisted synthesis and transition-metal-catalyzed cross-coupling reactions can enable the efficient and selective formation of bonds required to build complex derivatives. biomedpharmajournal.orgmdpi.com These methods can reduce reaction times and increase yields, accelerating the drug discovery process.

The goal of these synthetic efforts is to generate derivatives with improved properties, such as enhanced potency, greater selectivity, or better stability, which are crucial for development as therapeutic or agrochemical agents.

Exploration of Melithiazol as a Lead Compound for Agrochemicals

The mode of action of this compound—potent inhibition of the mitochondrial respiratory chain at the cytochrome bc1 complex—is a well-validated target for fungicides. researchgate.net This class of fungicides, which includes the highly successful strobilurins, are also β-methoxyacrylates, sharing a key structural and functional feature with this compound. This makes this compound an excellent natural lead compound for the development of new agrochemicals.

The process of developing this compound for agrochemical use involves several stages:

Hit Identification: this compound itself is the "hit," a compound with the desired biological activity. immunocure.us

Lead Optimization: The natural product is used as a scaffold for chemical modification to improve its properties for agricultural application. Key considerations include:

Potency and Spectrum: Optimizing the structure to enhance its activity against a broad range of fungal plant pathogens.

Physicochemical Properties: Fine-tuning the molecule to ensure it has the right balance of hydrophilicity and lipophilicity for uptake and transport within the plant. nih.govox.ac.uk

Stability: Ensuring the compound is stable enough to persist in the environment and on the plant surface for a sufficient period. The inherent stability of organofluorine compounds, for example, makes fluorine a popular atom to incorporate during lead optimization in agrochemicals. nih.gov

Toxicity and Environmental Impact: Modifying the structure to reduce toxicity to non-target organisms (e.g., mammals, beneficial insects) and to ensure it degrades appropriately in the environment. immunocure.usnih.gov

Computational tools, such as docking simulations and quantitative structure-activity relationship (QSAR) models, can be used to predict how structural changes will affect potency and toxicity, guiding the synthesis of the most promising derivatives for field trials. immunocure.us

Q & A

Q. What are the key biosynthetic pathways involved in Melithiazol A production, and how can they be experimentally validated?

this compound is synthesized via hybrid polyketide synthase/nonribosomal peptide synthetase (PKS/NRPS) systems in myxobacteria. Key steps include α-hydroxylation of glycine by a monooxygenase domain integrated into the terminal module, leading to product release . Methodological validation involves:

- Gene disruption : Knockout experiments targeting PKS/NRPS modules to observe pathway interruptions.

- Isotope labeling : Using - or -labeled precursors to trace carbon/nitrogen incorporation via LC-MS/MS .

- Heterologous expression : Cloning biosynthetic gene clusters into model organisms (e.g., E. coli) to confirm enzyme functionality .

Q. How can researchers ensure structural accuracy when characterizing this compound?

Structural elucidation requires a combination of:

- NMR spectroscopy : Assigning -, -NMR signals to confirm backbone and side-chain configurations .

- High-resolution mass spectrometry (HR-MS) : Validating molecular formulas and fragmentation patterns .

- X-ray crystallography : Resolving absolute stereochemistry if crystallizable derivatives are obtainable . Discrepancies in spectral data should be resolved by cross-referencing with literature (e.g., Weinig et al., 2003) .

Advanced Research Questions

Q. What experimental strategies address contradictions in proposed biosynthetic mechanisms for this compound?

Disputed steps (e.g., methyltransferase activity or cyclization mechanisms) require:

- In vitro reconstitution : Purifying individual enzymes (e.g., methyltransferases) to assay substrate specificity and catalytic products .

- Kinetic isotope effects (KIEs) : Measuring with deuterated substrates to identify rate-limiting steps .

- Cryo-EM or mutagenesis : Resolving enzyme structures to identify active-site residues critical for catalysis . Example: Weinig et al. (2003) identified a novel methyltransferase subclass by comparing gene clusters and enzymatic products across myxobacterial strains .

Q. How can in silico tools enhance the study of this compound’s bioactivity and biosynthesis?

Computational approaches include:

- Genome mining : Using antiSMASH or PRISM to identify conserved PKS/NRPS domains in Myxococcaceae genomes .

- Molecular docking : Predicting interactions between this compound and biological targets (e.g., electron transport chain proteins) .

- Machine learning : Training models on NRPS/PKS substrate specificity rules to predict novel analogs . Validation requires coupling predictions with experimental data (e.g., LC-MS profiling of mutant strains) .

Methodological Considerations Table

Handling Data Contradictions

Q. How should researchers resolve discrepancies between observed and predicted spectral data for this compound?

- Replicate experiments : Ensure consistency across multiple batches/samples .

- Collaborative validation : Share raw data (NMR, MS) with independent labs for cross-verification .

- Literature benchmarking : Compare data with published spectra (e.g., Weinig et al., 2003) to identify outliers .

Ethical and Reproducibility Guidelines

Q. What measures ensure reproducibility in this compound research?

- Detailed protocols : Document enzyme purification buffers, LC-MS parameters, and growth conditions for myxobacterial strains .

- Deposit data publicly : Upload NMR spectra, crystal structures, and gene sequences to repositories like GenBank or Zenodo .

- Negative results reporting : Publish unsuccessful attempts (e.g., failed heterologous expression) to guide future studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.